molecular formula C19H21N3O2 B3868092 5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

Cat. No.: B3868092
M. Wt: 323.4 g/mol
InChI Key: CXDPXPUAPFNXQZ-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, such as 2-chloroquinoline, and introduce the desired substituents through a series of reactions. For example, the methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The pyridin-2-ylethyl group can be attached through nucleophilic substitution reactions using appropriate pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced quinoline derivatives with modified electronic properties .

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor binding sites . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Camptothecin: A quinoline alkaloid with potent anticancer properties.

    Mepacrine: Another antimalarial drug with a quinoline structure.

Uniqueness

5,8-Dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy, methyl, and pyridin-2-ylethyl groups allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-12-17(21-11-9-14-6-4-5-10-20-14)22-19-16(24-3)8-7-15(23-2)18(13)19/h4-8,10,12H,9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPXPUAPFNXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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